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molecular formula C14H16O2 B8459437 4,4-Bis(Hydroxymethyl)Biphenyl

4,4-Bis(Hydroxymethyl)Biphenyl

Cat. No. B8459437
M. Wt: 216.27 g/mol
InChI Key: HUGSFVOUFKFSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05763539

Procedure details

In a 1000 ml three-necked flask, fitted with an efficient condenser, a thermometer and a dropping funnel, is placed a suspension of 6,2 g (0.144 mol) LiAlH4 in 80 ml dry THF under an inert atmosphere. A solution of 30 g (0.122 mol) dimethyl 4,4'-biphenyldicarboxylate in 250 ml dry THF is added dropwise over a period of 30 minutes. The mixture is refluxed with stirring for 1 hour. The mixture is cooled to -20° C. and 80 ml of H2O is added dropwise, followed by slow addition of 80 ml of 20% H2SO4 (aq.). The THF is evaporated under reduced pressure to give a suspension of colourless product in aqueous acid. The product is filtered and washed with H2O. After recrystallisation from aceton, white crystals are obtained. Yield: 93%; melting point: 187.3° C.-188.5° C.
Quantity
0.144 mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]1([C:17]2[CH:22]=[CH:21][C:20]([C:23]([O:25]C)=O)=[CH:19][CH:18]=2)[CH:12]=[CH:11][C:10](C(OC)=O)=[CH:9][CH:8]=1.O.OS(O)(=O)=O.C1C[O:36][CH2:35]C1>>[OH:36][CH2:35][C:20]1([CH2:23][OH:25])[CH:19]=[CH:18][C:17]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)=[CH:22][CH2:21]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.144 mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
80 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)OC)C1=CC=C(C=C1)C(=O)OC
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1000 ml three-necked flask, fitted with an efficient condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed
CUSTOM
Type
CUSTOM
Details
The THF is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a suspension of colourless product in aqueous acid
FILTRATION
Type
FILTRATION
Details
The product is filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
After recrystallisation from aceton, white crystals
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCC1(CC=C(C=C1)C1=CC=CC=C1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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